Balanced Triple-Target Inhibition: COX/5-LOX-IN-1 vs. 5-LOX-Biased Analog Compound 6d
In a direct head-to-head enzymatic comparison within the same study, COX/5-LOX-IN-1 (compound 6b) demonstrates a balanced inhibition profile across all three enzymes, whereas compound 6d—the most potent 5-LOX inhibitor in the series—sacrifices COX potency for extreme 5-LOX selectivity [1]. Compound 6b inhibits COX-2 (IC₅₀ = 0.55 μM) only ~2-fold less potently than 5-LOX (IC₅₀ = 0.28 μM). In contrast, compound 6d shows a 19.4-fold preference for 5-LOX (IC₅₀ = 0.14 μM) over COX-2 (IC₅₀ = 2.71 μM), and its COX-1 potency (IC₅₀ = 2.65 μM) is approximately 2.5-fold weaker than that of 6b [1]. This makes 6b the preferred choice when simultaneous, near-equivalent suppression of COX-1, COX-2, and 5-LOX pathways is required in a single agent.
| Evidence Dimension | Triple-enzyme inhibition balance (COX-1 / COX-2 / 5-LOX IC₅₀ and COX-2:5-LOX ratio) |
|---|---|
| Target Compound Data | COX/5-LOX-IN-1 (6b): COX-1 IC₅₀ = 1.07 μM; COX-2 IC₅₀ = 0.55 μM; 5-LOX IC₅₀ = 0.28 μM. COX-2:5-LOX ratio = 1.96 |
| Comparator Or Baseline | Compound 6d: COX-1 IC₅₀ = 2.65 μM; COX-2 IC₅₀ = 2.71 μM; 5-LOX IC₅₀ = 0.14 μM. COX-2:5-LOX ratio = 19.4 |
| Quantified Difference | 6b shows 4.8-fold greater COX-2 potency and 2.5-fold greater COX-1 potency than 6d; 6d shows 2.0-fold greater 5-LOX potency but at the cost of a ~10-fold larger COX-2:5-LOX imbalance. |
| Conditions | In vitro isolated enzyme assay using purified/recombinant COX-1, COX-2, and 5-LOX enzymes (Eur J Med Chem. 2020;204:112620) |
Why This Matters
For experimental models requiring concurrent blockade of prostaglandin and leukotriene biosynthesis, 6b's balanced profile avoids the confounding factor of pathway-biased inhibition inherent in 6d.
- [1] Sisa M, Dvorakova M, Temml V, Jarosova V, Vanek T, Landa P. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. Eur J Med Chem. 2020;204:112620. doi:10.1016/j.ejmech.2020.112620. PMID: 32738413. View Source
